![molecular formula C20H19NO3 B5595259 3-[1-(4-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5595259.png)

3-[1-(4-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

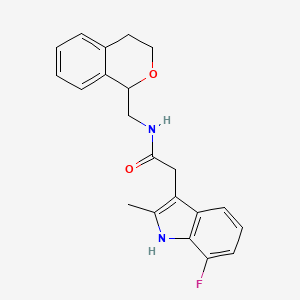

3-[1-(4-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is a useful research compound. Its molecular formula is C20H19NO3 and its molecular weight is 321.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 321.13649347 g/mol and the complexity rating of the compound is 400. The solubility of this chemical has been described as >48.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Renewable Building Blocks for Materials Science

Phloretic acid (PA), a phenolic compound similar in structure to the specified chemical, is used as a renewable building block for enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation. This approach, utilizing solvent-free Fischer esterification, leads to the synthesis of almost 100% bio-based benzoxazine end-capped molecules. The resulting materials, without requiring a solvent or purification, exhibit suitable thermal and thermo-mechanical properties for diverse applications, highlighting PA's potential as a sustainable alternative to phenol in materials science (Acerina Trejo-Machin et al., 2017).

Synthesis of Heterocyclic Compounds

In synthetic chemistry, the manipulation of compounds structurally related to 3-[1-(4-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been explored for the synthesis of heterocyclic compounds. For instance, 3-(4-Phenyl) benzoyl propionic acid serves as a precursor for creating furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. These processes involve ring closure reactions and the interaction with various nucleophiles, demonstrating the versatility of related structures in synthesizing complex heterocyclic molecules (A. Y. Soliman et al., 2010).

Medicinal Chemistry and Drug Development

In the pharmaceutical field, derivatives of similar compounds have been synthesized for various therapeutic applications. For example, novel morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) were developed for topical drug delivery. These compounds were designed as prodrugs of naproxen to enhance skin permeation, demonstrating a successful strategy in medicinal chemistry to improve drug delivery through chemical modification (J. Rautio et al., 2000).

Corrosion Inhibition

In another application, derivatives of pyrazoline, structurally related to the specified compound, were explored as corrosion inhibitors for mild steel in hydrochloric acid solutions. Experimental and computational studies revealed that these derivatives exhibit excellent corrosion inhibition performance, demonstrating the potential of such compounds in industrial applications to protect metals against corrosion (H. Lgaz et al., 2020).

Safety and Hazards

Properties

IUPAC Name |

3-[1-(4-methoxyphenyl)-5-phenylpyrrol-2-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-24-18-11-7-16(8-12-18)21-17(10-14-20(22)23)9-13-19(21)15-5-3-2-4-6-15/h2-9,11-13H,10,14H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPILSVKHKRZQFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=CC=C2C3=CC=CC=C3)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24784662 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5595178.png)

![4-[(diethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5595193.png)

![methyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5595203.png)

![1-(2-aminoethyl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5595218.png)

![ethyl 4-[(4-methoxy-4-oxobutanoyl)amino]benzoate](/img/structure/B5595223.png)

![(1S*,5R*)-3-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5595227.png)

![N-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5595233.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B5595240.png)

![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5595245.png)

![N-benzyl-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5595267.png)

![4-[(4-bromo-2-chlorophenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5595274.png)